molecular formula C20H16F2N2O3S2 B2690145 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-78-2

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2690145
CAS No.: 942006-78-2
M. Wt: 434.48
InChI Key: XELAMJGDSDDDGI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS# 942006-78-2) is a synthetic organic compound with the molecular formula C20H16F2N2O3S2 and a molecular weight of 434.48 g/mol . This benzamide derivative features a complex structure integrating a 2,6-difluorobenzamide moiety linked to a 1,2,3,4-tetrahydroquinoline ring that is further functionalized with a thiophene-2-sulfonyl group. While the specific biological activity and research applications for this precise compound require further investigation, its structure suggests potential as a valuable scaffold in medicinal chemistry and drug discovery. Researchers are exploring related benzamide compounds for various applications; for instance, certain 2,6-difluorobenzamide chemotypes have been evaluated as inhibitors of bacterial cell division protein FtsZ , and other N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the oncology target BRAF(V600E) . This makes it a compound of interest for developing novel therapeutic agents. Available with a purity of 90% or higher, it is suited for use as a key intermediate or building block in chemical synthesis, for screening compound libraries, or for structure-activity relationship (SAR) studies in pharmaceutical research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,6-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELAMJGDSDDDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a difluorobenzene moiety and a tetrahydroquinoline unit linked through a thiophene sulfonyl group. Its molecular formula is C16H16F2N2O3S2C_{16}H_{16}F_{2}N_{2}O_{3}S_{2} with a molecular weight of approximately 386.4 g/mol .

Anticancer Potential

Preliminary studies suggest that this compound may act as an inhibitor of specific protein targets involved in cancer cell proliferation. Notably, compounds with similar structures have shown promise in inhibiting KIF18A , a motor protein associated with cancer metastasis.

Table 1: Comparison of Biological Activities

Compound NameTarget ProteinBiological Activity
This compoundKIF18AInhibition of cancer cell proliferation
Similar Compound AKIF18AModerate inhibition
Similar Compound BKIF18AHigh inhibition

Antimicrobial and Anti-inflammatory Activities

The presence of thiophene and sulfonamide groups in the compound suggests potential antimicrobial and anti-inflammatory properties. Compounds with similar functionalities have been reported to exhibit significant antimicrobial activity against various pathogens.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are essential for elucidating how this compound affects cellular processes .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic pathways. An optimized route involves the coupling of fluorinated alcohols with appropriate sulfonyl chlorides .

Table 2: Synthetic Pathways

StepReaction TypeDescription
1CouplingFluorinated alcohol + Sulfonyl chloride
2CyclizationFormation of tetrahydroquinoline structure
3PurificationRecrystallization to obtain pure compound

Case Studies

Recent research has highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines.
  • Antimicrobial Testing : Research indicated that compounds with thiophene and sulfonamide groups showed promising results against Gram-positive bacteria .
  • Inflammation Models : In vivo studies revealed anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activity. It has been investigated for its potential as an inhibitor of specific protein targets involved in cellular processes, including:

  • Cancer Treatment : Compounds with similar structures have shown promise in inhibiting KIF18A, a motor protein implicated in cancer cell proliferation and metastasis. The presence of the thiophene and sulfonamide groups suggests potential for both antimicrobial and anti-inflammatory activities.

Anticancer Activity

Research indicates that 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may possess anticancer properties. Studies have evaluated its efficacy against various cancer cell lines using the National Cancer Institute's protocols. For instance:

  • In Vitro Studies : The compound was assessed for its ability to inhibit cell growth in several cancer types, showing promising results in reducing proliferation rates .

Antimicrobial Properties

The structural characteristics of the compound suggest potential antimicrobial effects. The sulfonamide moiety is known for its antibacterial properties, which could be enhanced by the compound's unique design.

Synthesis Pathways

The synthesis of this compound can be achieved through multiple synthetic pathways that involve coupling reactions and functional group modifications. Key steps typically include:

  • Formation of Tetrahydroquinoline Unit : This is often synthesized from readily available precursors through cyclization reactions.
  • Introduction of Thiophenesulfonyl Group : This can be achieved via sulfonation reactions involving thiophene derivatives.
  • Final Coupling with Benzamide : The final step involves coupling the modified tetrahydroquinoline with a benzamide moiety to yield the target compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms at positions 2 and 6 on the benzamide ring activate the aromatic system for substitution. Key reactions include:

Reaction Type Conditions Reagents Product Yield Reference
Fluorine displacementBasic conditions (K₂CO₃, DMF)Thiophenol2,6-bis(phenylthio)benzamide analog62%
HydroxylationAqueous NaOH, 80°C2,6-dihydroxybenzamide derivative48%
  • Mechanistic Insight : Fluorine acts as a leaving group under SNAr conditions, with reactivity enhanced by the electron-deficient aromatic ring .

Sulfonamide Group Reactivity

The thiophene-2-sulfonyl moiety participates in hydrolysis and cross-coupling reactions:

Reaction Type Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (6M), refluxThiophene-2-sulfonic acid + free amine78%
Buchwald–Hartwig couplingPd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAryl halidesBiaryl sulfonamide derivatives55–70%
  • Key Observation : The sulfonamide’s S–N bond is labile under strong acidic conditions, enabling cleavage to regenerate the tetrahydroquinoline amine.

Oxidation of Tetrahydroquinoline

The tetrahydroquinoline scaffold undergoes oxidation to form aromatic quinoline systems:

Reaction Type Conditions Reagents Product Yield Reference
Aromatic oxidationH₂O₂ (30%), DMSO, 150°CQuinoline-6-sulfonamide analog34%
Catalytic dehydrogenationPd/C, H₂ (1 atm), ethanolPartially dehydrogenated quinoline derivative41%
  • Mechanistic Pathway : DMSO/H₂O₂ mediates oxidative dehydrogenation via radical intermediates, converting tetrahydroquinoline to quinoline .

Functionalization of the Benzamide Moiety

The benzamide group undergoes hydrolysis and condensation:

Reaction Type Conditions Reagents Product Yield Reference
Acid-catalyzed hydrolysisH₂SO₄ (conc.), 100°C2,6-difluorobenzoic acid + free amine85%
Amide couplingEDC/HOBt, DCM, rtPrimary aminesSecondary amide derivatives60–75%
  • Notable Feature : The benzamide’s stability under basic conditions contrasts with its lability in strong acids .

Thiophene Ring Modifications

The thiophene-2-sulfonyl group participates in electrophilic substitution:

Reaction Type Conditions Reagents Product Yield Reference
BrominationBr₂, FeBr₃, CHCl₃5-bromothiophene sulfonamide analog67%
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃, dioxaneArylboronic acidsBiarylthiophene derivatives52%
  • Regioselectivity : Bromination occurs preferentially at the 5-position of the thiophene ring due to electronic directing effects.

Reductive Transformations

Selective reduction of the tetrahydroquinoline scaffold:

Reaction Type Conditions Reagents Product Yield Reference
Catalytic hydrogenationH₂ (50 psi), PtO₂, acetic acidDecahydroquinoline derivative38%
Borane reductionBH₃·THF, 0°CSecondary alcohol from ketone intermediates44%

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

Reaction Type Conditions Reagents Product Yield Reference
Huisgen cycloadditionCu(I), DMF, rtAzidesTriazole-linked conjugates71%
Pictet–Spengler reactionTFA, CH₂Cl₂AldehydesTetrahydro-β-carboline hybrids29%

Stability Under Physiological Conditions

Critical for pharmacological applications:

Parameter Conditions Degradation Products Half-Life Reference
pH 7.4 buffer, 37°CHydrolyzed benzamide + sulfonic acid8.2 h
UV light exposureλ = 254 nm, 24 hRadical-mediated decomposition

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinolin Cores

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
  • Structure: Tetrahydroquinolin core with a diazenylbenzonitrile group and a 2-cyanoethyl substituent.
  • Synthesis : Derived via electrochemical studies in ionic liquids ([BMP][TFSA]) for Au electrodeposition .
  • Key Differences: Unlike the target compound, CTDB lacks sulfonyl and fluorinated benzamide groups but includes a cyanoethyl group and diazenyl linker. Its application focuses on interfacial leveling during metal deposition, highlighting how tetrahydroquinolin derivatives can be tailored for materials science .
Opioid Receptor Agonists (Compounds 14k and 14l)
  • Structure: Tetrahydroquinolin cores with amino propanamide substituents (e.g., naphthalen-1-ylmethyl or indenylmethyl groups).
  • Key Differences : These compounds prioritize bulky hydrophobic substituents for receptor binding, contrasting with the target’s sulfonyl and fluorinated motifs. Their bioactivity as µ-opioid receptor agonists underscores the scaffold’s adaptability in drug design .
Thiophene-2-Carboximidamide Derivatives (Compounds 68–71)
  • Structure: Tetrahydroquinolin cores with thiophene-2-carboximidamide substituents.
  • Synthesis : Prepared via nucleophilic substitution (e.g., piperidine or pyrrolidine coupling) with yields of 60–73% and HPLC purity >95% .
  • Key Differences: The carboximidamide group differs from the target’s benzamide, but both share sulfur-containing heterocycles.

Functional Group Comparisons

Sulfonyl-Containing Compounds
  • Target Compound : Thiophen-2-ylsulfonyl group enhances stability and electronic effects.
  • CTDB : Uses a sulfonyl amide ionic liquid ([BMP][TFSA]) for electrochemical applications .
  • Pesticides (e.g., Diclosulam) : Sulfonamide groups linked to halogenated aromatics (e.g., 2,6-dichlorophenyl) for agrochemical activity .
Fluorinated Aromatics
  • Target Compound: 2,6-Difluorobenzamide improves metabolic stability and binding affinity compared to non-fluorinated analogs.
  • Triazole Derivatives (Compounds 7–9) : 2,4-Difluorophenyl groups in triazoles synthesized via hydrazinecarbothioamide cyclization .
  • Pesticides (e.g., Thifluzamide) : Trifluoromethyl and bromo substituents enhance pesticidal activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Answer:
The synthesis typically involves three key steps:

Tetrahydroquinoline Core Formation : Cyclization of an appropriately substituted aniline derivative (e.g., via Pictet-Spengler or Bischler-Napieralski reactions) to construct the 1,2,3,4-tetrahydroquinoline scaffold.

Sulfonylation : Introducing the thiophen-2-ylsulfonyl group using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in THF) .

Benzamide Coupling : Reacting the sulfonylated tetrahydroquinoline with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC/HOBt) in anhydrous DMF or THF .
Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) and NMR (e.g., ¹⁹F NMR for fluorine environments).

Basic: How can the structural integrity and purity of this compound be rigorously validated?

Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous sulfonylated heterocycles .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–3.0 ppm), aromatic fluorines (²J coupling ~20 Hz), and sulfonyl group (δ ~3.5 ppm for SO₂).
    • ¹⁹F NMR : Identify distinct signals for 2,6-difluoro substitution (δ -110 to -120 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks .

Advanced: What strategies optimize the sulfonylation step to minimize byproducts?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance sulfonyl chloride reactivity while stabilizing intermediates .
  • Base Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics and reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Temperature Control : Conduct reactions at 0–5°C to suppress thermal decomposition, followed by gradual warming to room temperature .
  • Workup Protocol : Precipitate triethylammonium chloride salts via cold filtration to isolate the sulfonylated intermediate efficiently .

Advanced: How can computational chemistry predict the compound’s reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydroquinoline and benzamide moieties.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., sulfonyl group) for potential hydrogen-bonding interactions .
  • Docking Studies : Simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina, guided by crystallographic data from analogous compounds .

Advanced: How should researchers address contradictory data in biological activity assays?

Answer:

  • Systematic Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems) to isolate variables .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Meta-Analysis : Compare findings with structurally related compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends in structure-activity relationships (SAR) .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonyl and fluorobenzamide groups.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond.
  • Long-Term Stability : Confirm integrity via periodic NMR and HPLC checks over 6–12 months, referencing degradation profiles of similar compounds .

Advanced: How can regioselective functionalization of the tetrahydroquinoline core be achieved?

Answer:

  • Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to functionalize the C-6 position selectively .
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., NH groups with Boc protection) during sulfonylation or benzamide coupling .

Basic: What analytical techniques quantify fluorine content in this compound?

Answer:

  • ¹⁹F NMR Integration : Compare peak areas against an internal standard (e.g., trifluoroacetic acid) .
  • Combustion Ion Chromatography (CIC) : Measure total fluorine content after pyrohydrolysis, validated against certified reference materials .

Advanced: What mechanistic insights explain the compound’s resistance to metabolic degradation?

Answer:

  • Fluorine Substitution : The 2,6-difluoro motif reduces cytochrome P450-mediated oxidation by sterically hindering enzyme access .
  • Sulfonamide Stability : The thiophen-2-ylsulfonyl group resists hydrolysis due to electron-withdrawing effects from the thiophene ring .

Advanced: How can researchers validate the compound’s interaction with biological targets lacking crystallographic data?

Answer:

  • Alanine Scanning Mutagenesis : Identify critical residues in the target protein by substituting key amino acids and measuring binding affinity shifts.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to confirm stoichiometry and affinity .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to predict binding modes .

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